N-(2-Phenylethyl)acetamide
Overview
Description
N-(2-Phenylethyl)acetamide (PEA) is a chemical compound belonging to the family of amides. It is a white solid with a pungent odor and a melting point of 89-90°C. PEA is used in a variety of applications, including as a solvent, as a fuel additive, in the synthesis of pharmaceuticals, and as a flavoring agent. It has also been studied for its potential therapeutic effects in the treatment of certain conditions, such as depression and pain.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities : N-(2-Phenylethyl)acetamide derivatives have potential applications in cancer therapy, anti-inflammatory, and analgesic treatments. A study found that certain derivatives, particularly one with 4-chlorophenyl and 4-nitrophenoxy groups, showed significant anticancer, anti-inflammatory, and analgesic activities, suggesting their potential development into therapeutic agents (Rani, Pal, Hegde, & Hashim, 2014).
Chemical Synthesis and Drug Development : The compound has been used in chemical synthesis, like in the convenient reduction of N-(2-Substituted-1-cyanoethenyl) acetamides with NaTeH, providing a pathway for preparing benzyl substituted acyclic Reissert compounds (Zeng, Hu, & Hu, 1997).
Infrared Spectroscopy and Cluster Studies : Infrared spectroscopy of hydrated N-(2-phenylethyl)acetamide clusters has been studied, revealing insights into electron redistribution within the solute and its impact on hydrogen bonding strength in different states (Sakota, Harada, & Sekiya, 2013).
Adduct Structure Analysis : The structure of the adduct of N-(α-Phenylethyl)acetamide with HCl in different phases was analyzed, providing insights into the electronic structure and charge localization of the molecule (Negrebetskii, Pogozhikh, & Kuznetsov, 2002).
Anti-inflammatory and Anti-arthritic Properties : Studies on N-(2-hydroxy phenyl) acetamide showed anti-arthritic and anti-inflammatory activities in adjuvant-induced arthritis in rats, suggesting its potential as an anti-arthritic agent (Jawed, Shah, Jamall, & Simjee, 2010).
Use in Drug Synthesis : N-(2-Hydroxyphenyl)acetamide is an intermediate in the natural synthesis of antimalarial drugs, demonstrating its role in drug development processes (Magadum & Yadav, 2018).
Metabolism in Herbicide Toxicology : The compound has been studied in the context of chloroacetamide herbicide metabolism in human and rat liver microsomes, providing insights into metabolic pathways relevant to environmental and agricultural chemistry (Coleman, Linderman, Hodgson, & Rose, 2000).
Crystallographic and Photocatalytic Studies : Research includes crystallographic analysis and photocatalytic degradation studies, which offer insights into its structural properties and potential environmental applications (Bąkowicz & Turowska-Tyrk, 2009).
properties
IUPAC Name |
N-(2-phenylethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-9(12)11-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODKMHXGCGKTLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50236574 | |
Record name | N-Acetyl-2-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Phenylethyl)acetamide | |
CAS RN |
877-95-2 | |
Record name | N-(2-Phenylethyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=877-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl-2-phenylethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenethylacetamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Acetyl-2-phenylethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50236574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-phenylethyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-PHENETHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JXY218SZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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